4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate
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Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate typically involves multi-step organic reactionsThe final step involves the sulfonation of the phenyl ring to attach the benzenesulfonate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used for substitution reactions.
Major Products
Oxidation: 4-Carboxy-2-iodo-6-methoxyphenyl benzenesulfonate.
Reduction: 4-Hydroxymethyl-2-iodo-6-methoxyphenyl benzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate .
- 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate .
Uniqueness
4-Formyl-2-iodo-6-methoxyphenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formyl group, iodine atom, and methoxy group on the phenyl ring, along with the benzenesulfonate group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO5S/c1-19-13-8-10(9-16)7-12(15)14(13)20-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDNPFIGOZVDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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